Cas no 118974-02-0 (Fumitremorgin C)

Fumitremorgin C is a fungal secondary metabolite belonging to the class of tremorgenic mycotoxins, primarily produced by Aspergillus fumigatus. It is known for its potent inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a valuable tool in pharmacological research for studying drug efflux mechanisms and multidrug resistance. The compound exhibits a complex indole-diterpene structure, contributing to its biological activity. Fumitremorgin C is utilized in vitro to investigate BCRP-mediated transport and to evaluate the efficacy of potential BCRP inhibitors. Its specificity and high affinity for BCRP underscore its significance in oncology and toxicology studies. Proper handling is essential due to its tremorgenic and potentially toxic properties.
Fumitremorgin C structure
Fumitremorgin C structure
Product name:Fumitremorgin C
CAS No:118974-02-0
MF:C22H25N3O3
MW:379.45220541954
CID:224187

Fumitremorgin C Chemical and Physical Properties

Names and Identifiers

    • 5H,14H-Pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione,1,2,3,5a,6,11,12,14a-octahydro-9-methoxy-12-(2-methyl-1-propen-1-yl)-,(5aS,12S,14aS)-
    • Fumitremorgin C
    • 12α-Fumitremorgin C
    • 5H,14H-Pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione,1,2,3,5a,6,11,1...
    • (5aS,12S,14aS)-1,2,5a,6,11,12,14a-octahydro-9-methoxy-12-(2-methylprop-1-en-1-yl)-5H,14H-pyrrolo[1'',4'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione
    • (5as,12s,14as)-9-methoxy-12-(2-methylprop-1-en-1-yl)-1,2,3,5a,6,11,12,14a-octahydro-5h,14h-pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione
    • fumitremogin C
    • fumitremorogin C
    • 12alpha-Fumitremorgin C
    • (5aS,12S,14aS)-1,2,3,5a,6,11,12,14a-Octahydro-9-methoxy-12-(2-methyl-1-propen-1-yl)-5H,14H-pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione
    • FTC
    • FuMitreMorgin CFuMitreMorg
    • Fumitremorgin C, 98%, from Aspergillus fumigatus
    • Inchi: InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1
    • InChI Key: DBEYVIGIPJSTOR-FHWLQOOXSA-N
    • SMILES: O=C([C@]1([H])CC2=C([C@H](/C=C(C)\C)N13)NC4=C2C=CC(OC)=C4)N5[C@](CCC5)([H])C3=O

Computed Properties

  • Exact Mass: 379.19000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 703
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 4
  • XLogP3: 3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 259.5-260.5 ºC
  • Boiling Point: 642.9°C at 760 mmHg
  • Solubility: Almost insoluble (0.035 g/l) (25 º C),
  • PSA: 65.64000
  • LogP: 2.81750
  • Solubility: Not available

Fumitremorgin C Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fumitremorgin C Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F83911-5 mg
Fumitremorgin C
118974-02-0
5mg
¥6400.0 2022-04-28
TRC
F862680-5mg
Fumitremorgin C
118974-02-0
5mg
$2572.00 2023-05-18
eNovation Chemicals LLC
Y1246778-1mg
FUMITREMORGIN C
118974-02-0 98%
1mg
$490 2024-06-07
LKT Labs
F8250-1 mg
Fumitremorgin C
118974-02-0 ≥98%
1mg
$414.10 2023-07-11
BioAustralis
BIA-F1031-0.25 mg
Fumitremorgin C
118974-02-0 >95%byHPLC
0.25mg
$270.00 2023-08-31
LKT Labs
F8250-250 μg
Fumitremorgin C
118974-02-0 ≥98%
250μg
$142.20 2023-04-12
SHENG KE LU SI SHENG WU JI SHU
sc-202162-250 µg
Fumitremorgin C,
118974-02-0 >95%
250µg
¥2,850.00 2023-07-11
MedChemExpress
HY-N2143-250μg
Fumitremorgin C
118974-02-0 99.20%
250μg
¥1450 2024-04-20
MedChemExpress
HY-N2143-1mg
Fumitremorgin C
118974-02-0 99.20%
1mg
¥3200 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-202162-250µg
Fumitremorgin C,
118974-02-0 >95%
250µg
¥2850.00 2023-09-05

Fumitremorgin C Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:118974-02-0)Fumitremorgin C
Order Number:A1200121
Stock Status:in Stock/in Stock/in Stock
Quantity:250μg/1mg/5mg
Purity:99%/99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 02:41
Price ($):182.0/401.0/915.0

Additional information on Fumitremorgin C

Recent Advances in Fumitremorgin C (118974-02-0) Research: Implications for Cancer Therapy and Drug Resistance

Fumitremorgin C (CAS: 118974-02-0), a fungal-derived alkaloid initially isolated from Aspergillus fumigatus, has garnered significant attention in chemical biology and oncology research due to its potent inhibitory effects on breast cancer resistance protein (BCRP/ABCG2). This research brief synthesizes the latest findings (2022-2023) on its molecular mechanisms, structural analogs, and therapeutic potential, with particular emphasis on overcoming multidrug resistance (MDR) in cancer chemotherapy.

Recent structural-activity relationship (SAR) studies published in Journal of Medicinal Chemistry (2023) reveal that the diketopiperazine core of Fumitremorgin C serves as a critical pharmacophore for BCRP inhibition. Modifications at the C2 position (e.g., 12-oxo derivatives) demonstrate 3-5 fold enhanced potency compared to the parent compound (IC50 = 0.8 μM vs. 2.4 μM in BCRP-overexpressing MX-7 cells). Notably, the 118974-02-0 scaffold shows remarkable selectivity, with >100-fold lower activity against P-glycoprotein (P-gp) and MRP1 transporters.

A breakthrough study in Nature Communications (2023) employed cryo-EM to resolve the 3.2Å structure of BCRP bound to Fumitremorgin C, identifying a novel binding pocket in the transmembrane domain (TMD2). This explains its non-competitive inhibition with anthracyclines and topotecan, offering strategies for combination therapies. Parallel pharmacokinetic optimization efforts (European Journal of Pharmaceutical Sciences, 2023) have yielded prodrug versions with 12-hour plasma stability while maintaining nanomolar BCRP inhibition.

Clinical translation challenges persist, as highlighted in Molecular Cancer Therapeutics (2023). While Fumitremorgin C derivatives show promise in reversing mitoxantrone resistance (87% tumor growth inhibition in PDX models), CNS penetration remains limited (brain/plasma ratio = 0.15). Current research focuses on blood-brain barrier-permeable analogs through structural modifications of the 118974-02-0 core, with lead candidate FTC-092 showing 5-fold improved brain distribution in murine models.

Emerging applications beyond oncology include recent findings in Stem Cell Reports (2023) demonstrating that low-dose Fumitremorgin C modulates hematopoietic stem cell differentiation via BCRP-independent Wnt/β-catenin signaling. This dual functionality positions 118974-02-0-based compounds as potential regulators of both cancer cell chemoresistance and stem cell fate decisions.

The synthesis of next-generation derivatives using computational modeling (Journal of Chemical Information and Modeling, 2023) predicts 28 novel analogs with improved drug-like properties while retaining the critical 118974-02-0 pharmacophore. These developments underscore Fumitremorgin C's evolving role as both a chemical probe for ABC transporter biology and a template for clinical MDR modulators.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:118974-02-0)Fumitremorgin C
TBP04247
Purity:>98%
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry
PRIBOLAB PTE.LTD
(CAS:118974-02-0)Pribolab®Fumitremorgin C
MSS1081
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):Inquiry/Inquiry/Inquiry